molecular formula C7H5Cl2NO2 B1433633 2,6-Dichloro-3-methylisonicotinic acid CAS No. 1256835-40-1

2,6-Dichloro-3-methylisonicotinic acid

Cat. No. B1433633
M. Wt: 206.02 g/mol
InChI Key: TWYNDQHXDSFICB-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methylisonicotinic acid is a chemical compound with the CAS Number: 1256835-40-1 and Linear Formula: C7H5Cl2NO2 . It is typically available in solid form .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-3-methylisonicotinic acid is represented by the formula C7H5Cl2NO2 . The InChI Code for this compound is 1S/C7H5Cl2NO2/c1-3-4(7(11)12)2-5(8)10-6(3)9/h2H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

The molecular weight of 2,6-Dichloro-3-methylisonicotinic acid is 206.03 g/mol . It is typically stored in an inert atmosphere at 2-8°C . The physical form of this compound is a white to off-white powder or crystals .

Scientific Research Applications

Application in Agriculture

  • Specific Scientific Field : Agriculture, specifically plant disease prevention .
  • Summary of the Application : 2,6-Dichloro-3-methylisonicotinic acid (INA) is used as a synthetic inducer of plant resistance against bacteria and fungi . It’s part of a strategy based on activating the plant’s natural defenses. The use of suitable substances (elicitors) stimulates the immune system of plants, which makes them resistant to infections even before the first symptoms appear .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the sources I found. However, it’s mentioned that INA is used as an elicitor, a substance that stimulates the immune system of plants .
  • Results or Outcomes : INA was first discovered as a synthetic inducer of plant resistance and has shown to increase the resistance of pepper, pear, and rice to diseases caused by pathogens .

Application in Plant Protection

  • Specific Scientific Field : Plant Protection, specifically against the Tobacco Mosaic Virus (TMV) .
  • Summary of the Application : INA is used as a potential inducer of plants’ natural immune system . It has been tested on tobacco plants infected by the TMV .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the sources I found. However, it’s mentioned that INA and its derivatives are used as elicitors, substances that stimulate the immune system of plants .
  • Results or Outcomes : INA stimulates Systemic Acquired Resistance (SAR) in tobacco plants, making them resistant to pathogens such as TMV .

Application in Synthetic Chemistry

  • Specific Scientific Field : Synthetic Chemistry .
  • Summary of the Application : INA and its derivatives are used as potential inducers of plants’ natural immune system . This article presents preparation, characterization, phytotoxicity, and plant resistance induction efficacy of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the sources I found. However, it’s mentioned that INA and its derivatives are used as elicitors, substances that stimulate the immune system of plants .
  • Results or Outcomes : INA stimulates Systemic Acquired Resistance (SAR) in tobacco plants, making them resistant to such pathogens as tobacco mosaic virus (TMV), Cercospora nicotianae, Peronospora tabacina, Phytophthora parasitica var. Nicotianae, and P. syringae pv. Tabaci .

Safety And Hazards

The safety information available indicates that 2,6-Dichloro-3-methylisonicotinic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

properties

IUPAC Name

2,6-dichloro-3-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-3-4(7(11)12)2-5(8)10-6(3)9/h2H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYNDQHXDSFICB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-methylisonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EL Meredith, K Beattie, R Burgis… - Journal of medicinal …, 2010 - ACS Publications
The synthesis and biological evaluation of potent and selective PKD inhibitors are described herein. The compounds described in the present study selectively inhibit PKD among other …
Number of citations: 54 pubs.acs.org

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